Spinetoram J
Overview
Description
Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of compounds. It is derived from the fermentation products of the bacterium Saccharopolyspora spinosa. Spinetoram is known for its broad-spectrum insecticidal properties, rapid action, and short pre-harvest interval. It is widely used in agriculture to control a variety of insect pests, including lepidopterous larvae, leafminers, and thrips .
Mechanism of Action
Target of Action
Spinetoram J, a semi-synthetic derivative of the spinosyn class of insecticides, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects .
Mode of Action
This compound interacts with its targets by disrupting the function of the nicotinic acetylcholine receptors . This disruption leads to a series of changes in the nervous system of the insect, resulting in paralysis and ultimately death .
Biochemical Pathways
This compound affects the biochemical pathways associated with the transmission of nerve impulses. By disrupting the function of the nicotinic acetylcholine receptors, it interferes with the normal functioning of these pathways, leading to the downstream effects of paralysis and death in insects .
Pharmacokinetics
It is known that this compound is determined by reversed-phase high-performance liquid chromatography (hplc) using uv detection at 250nm and external standardization .
Result of Action
The primary result of this compound’s action is the death of the target insects. It has been shown to have potent insecticidal activities against many commercially significant species that cause extensive damage to crops and other plants . It also exhibits activity against important external parasites of livestock, companion animals, and humans .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the maximum dose bioassay method was used to assess field populations of cowpea thrips collected from 20 villages in Yazhou District . .
Biochemical Analysis
Biochemical Properties
Spinetoram J interacts with various enzymes, proteins, and other biomolecules. It has been observed to cause disruptions in total carbohydrates, proteins, lipids, and digestive enzymes . Moreover, significant elevations in acetylcholinesterase, α-esterase, β-esterase, acid phosphatase, alkaline phosphatase, aspartate aminotransferase, alanine aminotransferase, phenoloxidase, and chitinases were monitored .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing disruptions in total carbohydrates, proteins, lipids, and digestive enzymes . It also causes severe histological damage of the midgut characterized by necrosis and sloughing of the epithelial lining, in addition to cytoplasmic vacuolization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to cause disruptions in total carbohydrates, proteins, lipids, and digestive enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spinetoram is synthesized through a combination of genetic modification and chemical synthesis. The process begins with the fermentation of Saccharopolyspora spinosa to produce spinosyns, which are then chemically modified. The key modification involves the O-methylation of the rhamnose moiety of spinosad, coupled with neural network-based quantitative structure-activity relationship (QSAR) and synthetic chemistry .
Industrial Production Methods: Industrial production of spinetoram involves large-scale fermentation followed by chemical modification. The fermentation process is optimized to yield high concentrations of spinosyns, which are then extracted and purified. The purified spinosyns undergo chemical modification to produce spinetoram. The final product is formulated into various forms, including suspension concentrates, water-dispersible granules, and direct application tablets .
Chemical Reactions Analysis
Types of Reactions: Spinetoram undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used for substitution reactions, including halogens and alkyl groups.
Major Products Formed: The major products formed from these reactions include spinetoram-J and spinetoram-L, which are the active components of spinetoram .
Scientific Research Applications
Spinetoram has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of spinosyns.
Biology: Spinetoram is used to study the effects of insecticides on various insect species, including their biochemical and physiological responses
Medicine: Research is being conducted on the potential use of spinetoram in controlling insect vectors of diseases.
Industry: Spinetoram is widely used in agriculture for pest control, contributing to increased crop yields and reduced crop damage
Comparison with Similar Compounds
Spinosad: Another spinosyn insecticide, spinosad is a naturally occurring mixture of spinosyns A and D.
Emamectin benzoate: A macrocyclic lactone insecticide with a different mode of action, targeting glutamate-gated chloride channels.
Abamectin: Another macrocyclic lactone, similar to emamectin benzoate, but with a broader spectrum of activity.
Uniqueness of Spinetoram: Spinetoram is unique due to its semi-synthetic nature, which allows for greater control over its chemical structure and properties. It has improved efficacy and a broader spectrum of activity compared to spinosad. Additionally, spinetoram has a favorable environmental and toxicological profile, making it suitable for integrated pest management programs .
Properties
IUPAC Name |
(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENIMGKWNZVDA-RWGFPKGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052854 | |
Record name | Spinetoram J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187166-40-1 | |
Record name | 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187166-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spinetoram (major component) [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spinetoram J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spinetoram J | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPINETORAM J | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HRU6LA8S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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